N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(2-methylphenoxy)butanamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(2-methylphenoxy)butanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(2-methylphenoxy)butanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Formation of the Butanamide Moiety: The butanamide moiety can be synthesized by reacting the thiadiazole derivative with 4-(2-methylphenoxy)butanoic acid or its derivatives under amide coupling conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(2-methylphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The aromatic ring and the thiadiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic or thiadiazole rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals, dyes, and materials.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(2-methylphenoxy)butanamide would depend on its specific biological target. Generally, thiadiazole derivatives can interact with various enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-methylphenoxy)butanamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(2-chlorophenoxy)butanamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(2-methylphenoxy)pentanamide
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(2-methylphenoxy)butanamide may exhibit unique properties due to the specific combination of the thiadiazole ring, the ethyl group, and the butanamide moiety
Properties
Molecular Formula |
C15H19N3O2S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(2-methylphenoxy)butanamide |
InChI |
InChI=1S/C15H19N3O2S/c1-3-14-17-18-15(21-14)16-13(19)9-6-10-20-12-8-5-4-7-11(12)2/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,16,18,19) |
InChI Key |
VKXQUXSMWSQREX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCCOC2=CC=CC=C2C |
Origin of Product |
United States |
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